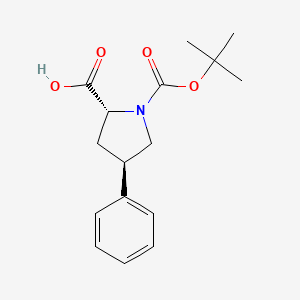

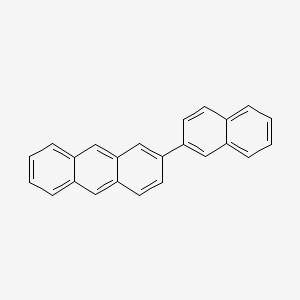

![molecular formula C9H10BrNOS B600009 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one CAS No. 10513-26-5](/img/structure/B600009.png)

2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

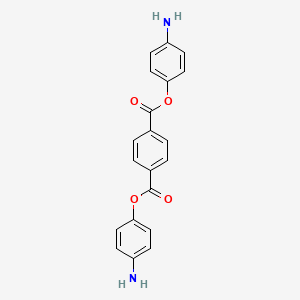

2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (BDT) is a synthetic compound that has recently been studied for its potential applications in scientific research. BDT is a five-membered heterocyclic compound containing a thiazole ring with a bromo substituent at the 2-position. It is a white crystalline solid that is soluble in polar organic solvents and has a melting point of 162-164°C.

Scientific Research Applications

Application in Microbiology

Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds have been found to be potent selective lasB quorum sensing inhibitors of Gram-negative bacteria .

Method of Application

The compounds were evaluated for their growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa . Three compounds (3, 6, and 7) that did not affect the growth of the bacteria were chosen for the evaluation of quorum sensing inhibitor activities .

Results and Outcomes

In the LasB system, compounds 3, 6, and 7 showed promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1, and 45.5 μg mL −1, respectively . No activity was observed in the PqsR system, suggesting the selectivity of the compound toward the LasB system . In addition, compound 7 showed moderate anti-biofilm formation of Pseudomonas aeruginosa . Docking studies revealed that compounds 3, 6, and 7 bind to the active site of Pseudomonas aeruginosa quorum sensing LasR system with better affinity compared to reference compounds 4-NPO .

Application in Organic Chemistry

2-Bromo-1,4-dimethylbenzene was used in the synthesis of 2,5,2′,5′- tetrakis methylbiphenyl via Yamamoto coupling reaction .

Method of Application

The Yamamoto coupling reaction is a cross-coupling reaction used to form biaryls through the use of a nickel catalyst. In this case, 2-Bromo-1,4-dimethylbenzene would be reacted with a Grignard or organozinc reagent in the presence of a nickel catalyst to form the biaryl product .

Results and Outcomes

The result of this reaction would be the formation of 2,5,2′,5′- tetrakis methylbiphenyl . This compound could have potential applications in materials science, as biaryl compounds are often used in the synthesis of organic semiconductors and other electronic materials .

properties

IUPAC Name |

2-bromo-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNOS/c1-9(2)3-5-7(6(12)4-9)13-8(10)11-5/h3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEYODFGGPSBMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC(=N2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735509 |

Source

|

| Record name | 2-Bromo-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one | |

CAS RN |

10513-26-5 |

Source

|

| Record name | 2-Bromo-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![:[9,9/'-Bi-4H-naphtho[2,3-b]pyran]-4,4/'-dione,2,2/',3,3/'-tetrahydro-5,6,6/',8,8/'-pentahydroxy-2,2](/img/no-structure.png)

![Spiro[isochroman-1,4'-piperidine] hydrochloride](/img/structure/B599935.png)

![Benzoic acid, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-, hydrochloride](/img/structure/B599938.png)

![Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II)](/img/structure/B599949.png)